

# Corrosivity comparison between lithium hydroxide and sodium hydroxide solutions

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## Compound of Interest

Compound Name: *Lithium hydroxide*

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## Corrosivity Showdown: Lithium Hydroxide vs. Sodium Hydroxide Solutions

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, alkaline solutions are indispensable. Among the most common are **lithium hydroxide** (LiOH) and sodium hydroxide (NaOH). While both are strong bases, their interaction with various materials can differ significantly. This guide provides an objective comparison of the corrosivity of LiOH and NaOH solutions, supported by experimental data, to aid in the selection of appropriate materials and handling procedures.

### Executive Summary

Generally, **lithium hydroxide** is considered to be more corrosive than sodium hydroxide due to the smaller ionic radius and higher charge density of the lithium ion, leading to more aggressive chemical reactions with a range of materials.<sup>[1]</sup> However, the corrosive behavior is highly dependent on factors such as concentration, temperature, and the specific material being exposed. In some instances, particularly at high temperatures, sodium hydroxide can exhibit higher corrosion rates and induce more severe forms of localized corrosion, such as pitting.

### Factors Influencing Corrosivity

The corrosive nature of both LiOH and NaOH solutions is influenced by several key parameters:

- **Concentration:** Higher concentrations of both hydroxides generally lead to increased corrosion rates.<sup>[1]</sup> However, this relationship is not always linear, and certain concentration thresholds can lead to disproportionate increases in corrosion.<sup>[1]</sup>
- **Temperature:** Elevated temperatures significantly accelerate the corrosion process for both LiOH and NaOH.<sup>[1]</sup> Hot, concentrated solutions are particularly aggressive.<sup>[1]</sup>
- **Material Composition:** The susceptibility to corrosion varies greatly among different materials. Metals like aluminum are highly susceptible to alkaline corrosion, while nickel-based alloys and certain stainless steels offer better resistance.<sup>[1]</sup>

## Quantitative Corrosion Data

The following tables summarize available experimental data on the corrosion rates of various materials in LiOH and NaOH solutions. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Corrosion of Carbon Steel

Material	Reagent	Concentration	Temperature (°C)	Corrosion Rate	Observations
Carbon Steel	LiOH	5 mol/L	250	0.88 mm/year	Corrosion in LiOH was found to be linear with time.[2]
Carbon Steel	LiOH	5 mol/L	310	2.58 mm/year	Corrosion rates in LiOH were reported to be five times higher than in comparable NaOH solutions.[2]
Carbon Steel	NaOH	40 wt%	316	High, with catastrophic pitting	NaOH produced very high corrosion rates and drastic pitting attacks.[3]
Mild Steel	LiOH	28.5 wt%	316	Lower, no pitting observed	LiOH did not produce the same pitting attack as NaOH under these conditions.[3]

Table 2: Corrosion of Stainless Steels

Material	Reagent	Concentration	Temperature (°C)	Corrosion Rate (µm/year)
304 Stainless Steel	LiOH	2 ppm	316	2
347 Stainless Steel	LiOH	Not specified	260	0.9 - 1.6
Stainless Steel	NaOH	Not specified	20-95	1.5-2.5x higher than LiOH

Table 3: Corrosion of Nickel Alloys

Material	Reagent	Concentration	Temperature (°C)	Corrosion Rate (µm/year)
Inconel 600	LiOH	2.3 ppm (pH 10)	316	0.46
Nickel 200	LiOH	3 mol/L	Not specified	Very low

Table 4: Corrosion of Aluminum Alloys

Material	Reagent	pH	Temperature (°C)	Average Corrosion Rate (mm/year)
Aluminum Alloy 2024	NaOH	13	Room Temperature	0.0848
Aluminum Alloy 6101	NaOH	13	Room Temperature	29.96

## Experimental Protocols

A standardized method for evaluating corrosion is the weight loss immersion test, often following guidelines similar to ASTM G31.

## Weight Loss Corrosion Test Protocol

This protocol outlines the fundamental steps for determining the corrosion rate of a material when exposed to a corrosive solution.

- Coupon Preparation:
  - Machine test coupons of the material of interest to standard dimensions (e.g., 50mm x 25mm x 3mm).
  - Drill a hole for mounting.
  - Polish the coupon surfaces with progressively finer abrasive papers to achieve a uniform finish.
  - Clean the coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath to remove any grease, oil, or contaminants.
  - Rinse with deionized water and dry thoroughly.
  - Accurately weigh the prepared coupons to the nearest 0.1 mg.
- Exposure:
  - Immerse the coupons in the test solution (LiOH or NaOH of a specific concentration).
  - Ensure the coupons are fully submerged and not in contact with each other or the container walls. Use non-metallic holders.
  - Maintain a constant temperature throughout the exposure period.
  - The duration of the test can range from hours to days, depending on the expected corrosion rate.
- Post-Exposure Cleaning:
  - Carefully remove the coupons from the solution.
  - Rinse with deionized water.

- Chemically or mechanically clean the coupons to remove all corrosion products without removing the base metal. ASTM G1 provides guidance on appropriate cleaning procedures for different materials.
- Rinse again with deionized water and dry completely.
- Final Weighing and Calculation:
  - Weigh the cleaned and dried coupons to the nearest 0.1 mg.
  - Calculate the weight loss (initial weight - final weight).
  - The corrosion rate (CR) in millimeters per year can be calculated using the following formula:

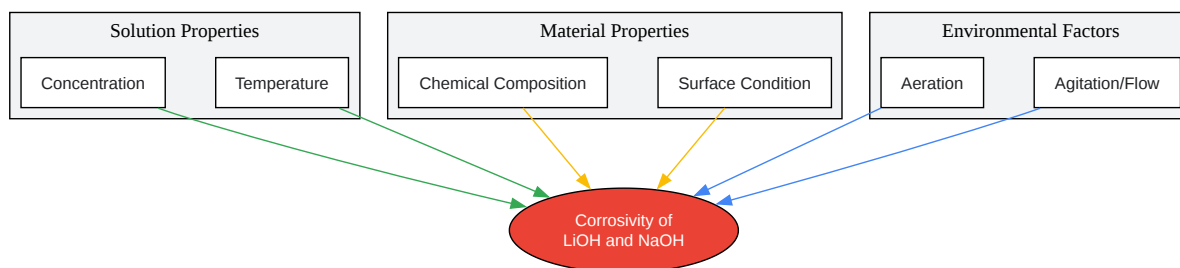
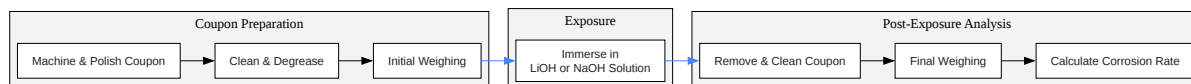
$$CR = (K \times W) / (A \times T \times D)$$

Where:

- K = a constant ( $8.76 \times 10^4$  for mm/year)
- W = weight loss in grams
- A = surface area of the coupon in  $\text{cm}^2$
- T = exposure time in hours
- D = density of the material in  $\text{g/cm}^3$

## Visualizing the Process and Influences

To better understand the experimental workflow and the factors influencing corrosivity, the following diagrams are provided.



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## References

- 1. Lithium Hydroxide Vs Sodium Hydroxide: Corrosivity Levels [eureka.patsnap.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. content.ampp.org [content.ampp.org]
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